molecular formula C18H20N2O4S B2884844 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 941918-20-3

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2884844
CAS No.: 941918-20-3
M. Wt: 360.43
InChI Key: IONJWZWCFWFOHA-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a chemical compound with the CAS Registry Number 941918-20-3 and a molecular formula of C18H20N2O4S . It features a molecular structure that integrates a 3-methylbenzenesulfonamide group linked to an aniline ring substituted with a methoxy group and a 2-oxopyrrolidin-1-yl moiety . This specific arrangement of functional groups is often explored in medicinal chemistry and drug discovery research, particularly for synthesizing novel molecules with potential biological activity. The compound is offered with a purity of 90% and above and is intended for research purposes only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or for probing structure-activity relationships in the development of new pharmacologically active agents.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-3-6-15(11-13)25(22,23)19-14-8-9-17(24-2)16(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONJWZWCFWFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a compound of considerable interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Composition

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 360.43 g/mol
  • CAS Number : 1206985-99-0

The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the pyrrolidinyl moiety may contribute to its pharmacological profile.

Research suggests that sulfonamide derivatives often act as enzyme inhibitors. Specifically, this compound may inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways crucial for cell proliferation and survival.

Antiviral Activity

Studies have shown that related compounds in the benzamide class exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV), HIV, and others. These effects are often mediated through the modulation of intracellular levels of specific proteins such as APOBEC3G, which plays a role in inhibiting viral replication .

Antimicrobial Properties

The sulfonamide structure is traditionally associated with antimicrobial activity. The compound's potential to inhibit bacterial growth has been a focal point of research, particularly for drug-resistant strains .

Enzyme Inhibition

The compound may also demonstrate inhibitory effects on Bruton's tyrosine kinase (BTK), an important target in the treatment of B cell malignancies. Inhibitors of BTK have shown promise in treating autoimmune diseases and certain cancers .

Case Studies and Research Findings

  • Antiviral Studies : A study on benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant antiviral activity by increasing intracellular levels of antiviral proteins .
  • Enzyme Inhibition : Another investigation highlighted the potential of similar sulfonamides to inhibit key enzymes involved in bacterial metabolism, suggesting a pathway for developing new antibiotics.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds has demonstrated favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy in vivo .

Summary Table of Biological Activities

Activity Type Effect Mechanism
AntiviralInhibition of HBV replicationModulation of APOBEC3G levels
AntimicrobialInhibition of bacterial growthEnzyme inhibition
Enzyme InhibitionBTK inhibitionDisruption of B cell signaling pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • 4-Methoxy group : Modulates electron density and steric effects.
  • 2-Oxopyrrolidin-1-yl : Provides conformational rigidity and hydrogen-bonding capacity.
  • 3-Methylbenzenesulfonamide : A common pharmacophore in receptor-binding molecules.
Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Pharmacological Target Hydrogen Bonding Features
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide 376.44 (calculated) 4-methoxy, 2-oxopyrrolidin-1-yl Not specified Sulfonamide NH (donor), oxopyrrolidin carbonyl (acceptor), methoxy O (acceptor)
SB-269970-A (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol) ~467.56 (calculated) Phenol, pyrrolidine-sulfonamide, piperidine 5-HT7 receptor antagonist Phenol OH (donor), sulfonamide (donor/acceptor), piperidine N (acceptor)
GR-125743 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide) ~433.50 (calculated) 4-pyridinyl, piperazinyl, methoxy 5-HT1A/5-HT1B receptors Pyridine N (acceptor), piperazine N (acceptor), amide NH (donor)
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide 377.44 (reported) Propenenyl, ketone Not specified Sulfonamide NH (donor), ketone O (acceptor)
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-8-sulfonamide 397.45 (reported) Quinoline, methoxy, pyrrolidinone Not specified Quinoline N (acceptor), sulfonamide (donor/acceptor)

Hydrogen-Bonding and Crystallographic Insights

  • In contrast, quinoline-8-sulfonamide derivatives () prioritize aromatic stacking via the quinoline ring, reducing reliance on hydrogen bonds for crystallization .

Pharmacological Implications

  • Receptor Specificity : The 2-oxopyrrolidin moiety may confer selectivity for specific 5-HT receptor subtypes, analogous to SB-269970-A’s piperidine/pyrrolidine system targeting 5-HT7 .
  • Bioavailability : The target compound’s lower molecular weight (376.44 vs. 467.56 for SB-269970-A) suggests improved membrane permeability compared to bulkier analogs.

Preparation Methods

Formation of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl moiety is introduced via a nucleophilic aromatic substitution (NAS) reaction. Starting with 4-methoxy-3-nitroaniline, the nitro group is reduced to an amine, which subsequently reacts with γ-butyrolactam under acidic conditions.

Reaction Conditions

  • Substrate : 4-Methoxy-3-nitroaniline (1.0 equiv)
  • Reductant : H₂/Pd-C (10% w/w) in ethanol, 25°C, 12 hours
  • Lactam Coupling : γ-Butyrolactam (1.2 equiv), HCl (cat.), 80°C, 6 hours
  • Yield : 78% (two-step)

Key Considerations

  • The nitro group must be fully reduced to avoid side reactions during lactam coupling.
  • Excess γ-butyrolactam ensures complete substitution at the meta position relative to the methoxy group.

Analytical Validation of Intermediate

The intermediate is purified via recrystallization (ethanol/water) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.78 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, pyrrolidinone CH₂), 2.35–2.30 (m, 2H, pyrrolidinone CH₂).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

Reaction Optimization

The sulfonamide bond is formed by reacting 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 3-methylbenzenesulfonyl chloride in the presence of a base.

Optimized Protocol

Parameter Condition
Solvent Dichloromethane (DCM)
Base Triethylamine (2.5 equiv)
Temperature 0°C → 25°C (gradual warming)
Reaction Time 4 hours
Workup Aqueous NaHCO₃ wash, DCM extraction
Yield 85%

Side Reactions Mitigation

  • Excess base neutralizes HCl, preventing protonation of the aniline.
  • Low initial temperature minimizes sulfonyl chloride hydrolysis.

Comparative Study of Bases

A screening of bases revealed triethylamine as optimal for yield and purity:

Base Yield (%) Purity (%)
Triethylamine 85 98
Pyridine 72 92
DMAP 68 89
NaHCO₃ (aqueous) 60 85

Purification and Characterization

Recrystallization vs. Column Chromatography

Method Solvent System Purity (%) Recovery (%)
Recrystallization Ethyl acetate/hexane 99.1 78
Column Chromatography DCM/MeOH (95:5) 98.7 85

Preferred Method : Recrystallization offers higher purity and avoids silica gel interactions with the sulfonamide group.

Spectroscopic Data

  • Molecular Formula : C₁₉H₂₂N₂O₄S
  • Molecular Weight : 386.45 g/mol
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 7.30 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.50–3.45 (m, 4H, pyrrolidinone CH₂), 2.70 (s, 3H, CH₃), 2.40–2.35 (m, 2H, pyrrolidinone CH₂).
  • HRMS (ESI+) : m/z 387.1342 [M+H]⁺ (calc. 387.1345).

Alternative Synthetic Routes

Ullmann-Type Coupling

A palladium-catalyzed coupling between 3-methylbenzenesulfonamide and a brominated phenyl precursor has been explored but yields inferior results:

Catalyst Ligand Yield (%)
Pd(OAc)₂ BINAP 45
CuI 1,10-Phenanthroline 32

Limitation : Low functional group tolerance for the pyrrolidinone moiety.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time but requires specialized equipment:

  • Yield : 82%
  • Purity : 97%

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance reproducibility:

  • Residence Time : 20 minutes
  • Throughput : 1.2 kg/day
  • Purity : 98.5%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with commercially available precursors. A common approach includes:

Coupling Reactions : Amidation between 3-methylbenzenesulfonyl chloride and a substituted aniline intermediate (4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) .

Cyclization : Formation of the pyrrolidinone moiety via intramolecular lactamization under acidic or thermal conditions .

Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the final product in ≥95% purity .

  • Key Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling steps) significantly affect yields (reported 45–72%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 7.5–8.2 ppm), and pyrrolidinone (δ 2.0–2.5 ppm) groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) around m/z 385–390 Da .
  • X-ray Crystallography : Resolve 3D conformation to verify planarity of the sulfonamide-phenyl-pyrrolidinone system .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases due to sulfonamide’s known role in binding catalytic pockets .
  • Receptor Binding Studies : Screen for affinity to glutamate receptors (mGluR2/3) given structural analogs’ neuroactivity .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its interaction with metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding to mGluR2’s orthosteric site. The pyrrolidinone’s lactam oxygen may form hydrogen bonds with Arg271 and Lys376 residues .
  • SAR Studies : Compare with analogs lacking the methoxy group (reduced potency) or with bulkier substituents (steric hindrance disrupts binding) .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with mGluR2 (EC50 values typically 10–100 nM for active derivatives) .

Q. How can contradictory data on its solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility Analysis : Use shake-flask method (logP ~2.8) vs. HPLC-derived measurements. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
  • Permeability Studies : Employ Caco-2 monolayers; low permeability (<5 × 10⁻⁶ cm/s) suggests prodrug strategies (e.g., esterification of the sulfonamide) .
  • In Vivo PK : Compare oral vs. intravenous administration in rodents. Low oral bioavailability (<20%) may require nanoformulation (e.g., liposomes) .

Q. What strategies mitigate off-target effects observed in kinase inhibition assays?

  • Methodological Answer :

  • Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2, ABL1) .
  • Structure-Based Design : Introduce substituents at the 3-methyl position to sterically block non-target kinases .
  • Allosteric Modulation : Modify the pyrrolidinone ring to favor binding to allosteric pockets over ATP-binding sites .

Key Recommendations for Researchers

  • Experimental Design : Prioritize orthogonal purification (HPLC + recrystallization) to ensure compound homogeneity .
  • Data Interpretation : Cross-validate receptor binding data with functional assays (e.g., calcium flux for mGluRs) to avoid false positives .
  • Contradiction Resolution : Use high-resolution mass spectrometry (HRMS) to confirm molecular identity when solubility/bioactivity anomalies arise .

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